Bis(1,3-dimethylbutyl) maleate

Description

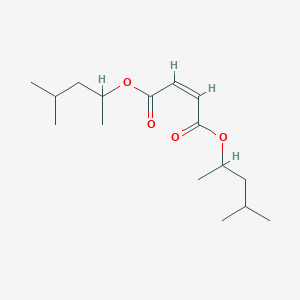

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methylpentan-2-yl) (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-11(2)9-13(5)19-15(17)7-8-16(18)20-14(6)10-12(3)4/h7-8,11-14H,9-10H2,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQQFMVULBBDSP-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C=CC(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C)OC(=O)/C=C\C(=O)OC(C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026717 | |

| Record name | Bis(1,3-dimethylbutyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-52-2 | |

| Record name | 1,4-Bis(1,3-dimethylbutyl) (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-bis(1,3-dimethylbutyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(1,3-dimethylbutyl) maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,3-dimethylbutyl) maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTENEDIOIC ACID (2Z)-, BIS(1,3-DIMETHYLBUTYL) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4640254M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis(1,3-dimethylbutyl) maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2). It includes a summary of its known physical and chemical characteristics, safety information, and a detailed, representative experimental protocol for its synthesis. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide combines information from chemical supplier databases with established principles of organic chemistry to offer a robust resource for professionals in research and development. This document is intended to serve as a foundational reference for the handling, application, and further investigation of this compound.

Introduction

This compound is a dialkyl maleate ester characterized by its branched alkyl chains. Like other maleate esters, it has potential applications as a plasticizer, a monomer in polymer synthesis, and as an intermediate in the synthesis of other organic compounds. The branched nature of the 1,3-dimethylbutyl groups is expected to influence its physical properties, such as viscosity, boiling point, and solubility, compared to its linear isomers. This guide aims to consolidate the available information on its chemical and physical properties to facilitate its use in a laboratory and industrial setting.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that much of the publicly available data for this specific compound are estimates provided by chemical suppliers.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O₄ | [1] |

| Molecular Weight | 284.39 g/mol | [1] |

| CAS Number | 105-52-2 | [1] |

| Boiling Point | 346.88 °C (estimated) | [1] |

| Density | 1.0052 g/cm³ (estimated) | [1] |

| Refractive Index | 1.4350 (estimated) | [1] |

| Vapor Pressure | 5.5 Pa at 20°C | [1] |

| LogP (Octanol/Water) | 5.83 at 25°C and pH 7 | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents. |

Synthesis

A general and widely used method for the synthesis of dialkyl maleates is the Fischer-Speier esterification of maleic anhydride or maleic acid with the corresponding alcohol in the presence of an acid catalyst. The reaction proceeds in two steps: the rapid formation of a monoester, followed by a slower, reversible esterification to the diester.

Reaction Pathway

The synthesis of this compound from maleic anhydride and 1,3-dimethylbutanol can be depicted as follows:

References

Technical Guide: Physicochemical Properties of CAS Number 105-52-2

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physicochemical Characteristics of Bis(1,3-dimethylbutyl) maleate

This technical guide addresses the physicochemical properties of the chemical compound identified by CAS number 105-52-2 . It is important to clarify that the correct chemical identity for this CAS number is 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester , with the common name This compound .

This includes, but is not limited to, experimentally determined values for:

-

Boiling Point

-

Melting Point

-

Density

-

Refractive Index

-

Specific Solubility in various solvents

-

Viscosity

Furthermore, detailed experimental protocols for the determination of these properties for this specific substance could not be located. General experimental methods for determining the physicochemical properties of esters are available, but their specific application and the resulting data for this compound are not documented in the searched resources.

Given the absence of the necessary quantitative data and experimental methodologies, it is not possible to provide the requested in-depth technical guide with structured data tables and detailed protocols at this time. Further empirical studies would be required to establish the physicochemical profile of this compound.

General Properties of Related Esters

While specific data for this compound is unavailable, some general characteristics of similar high-molecular-weight esters can be inferred. Such compounds are typically liquids at room temperature with relatively low water solubility, preferring non-polar organic solvents.[2][3][4] Their boiling points are expected to be significantly high and would likely require vacuum distillation to prevent decomposition. However, these are general predictions and should not be used as a substitute for experimentally verified data.

Conclusion

The request for an in-depth technical guide on the physicochemical properties of CAS number 105-52-2, this compound, cannot be fulfilled at present due to the lack of available scientific data. Researchers and professionals interested in this compound are advised to consult specialized chemical suppliers or to conduct their own experimental determinations to ascertain its specific physicochemical characteristics.

References

An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate: Molecular Structure, Synthesis, and Potential Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1,3-dimethylbutyl) maleate, also known as bis(4-methylpentan-2-yl) maleate, is a diester of maleic acid. Its molecular structure, characterized by the presence of two bulky, branched alkyl chains, imparts specific physical and chemical properties that are of interest in various chemical applications. This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and potential applications of this compound, with a particular focus on its relevance to the field of drug development as a potential prodrug moiety.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below.

Molecular Formula: C₁₆H₂₈O₄[1]

Molecular Weight: 284.39 g/mol [1]

CAS Number: 105-52-2[1]

Synonyms:

-

Bis(4-methylpentan-2-yl) maleate

-

Maleic acid bis(1,3-dimethylbutyl) ester[1]

-

2-Butenedioic acid (2Z)-, 1,4-bis(1,3-dimethylbutyl) ester[1]

The molecular structure of this compound consists of a central maleate group, which is a four-carbon dicarboxylic acid with a cis-double bond, esterified with two 1,3-dimethylbutyl (or 4-methyl-2-pentyl) alcohol molecules.

Predicted Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 346.88°C (rough estimate) | [1] |

| Density | 1.0052 g/cm³ (rough estimate) | [1] |

| Vapor Pressure | 5.5 Pa at 20°C | [1] |

| Refractive Index | 1.4350 (estimate) | [1] |

| LogP | 5.83 at 25°C and pH 7 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Fischer-Speier esterification of maleic acid or its anhydride with 4-methyl-2-pentanol in the presence of an acid catalyst. The reaction proceeds in two stages: the rapid formation of the monoester followed by a slower, reversible formation of the diester.[2]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of dialkyl maleates and can be adapted for this compound.

Materials:

-

Maleic anhydride (1.0 equivalent)

-

4-methyl-2-pentanol (2.2 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 1-2 mol%)

-

Toluene (as a solvent to facilitate azeotropic removal of water)

-

5% aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add maleic anhydride (1.0 eq), 4-methyl-2-pentanol (2.2 eq), and toluene.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted maleic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ 6.0-6.3 ppm (s, 2H): Protons on the cis-double bond of the maleate backbone.

-

δ 4.8-5.1 ppm (m, 2H): Methine protons (-CH-) of the 1,3-dimethylbutyl groups adjacent to the ester oxygen.

-

δ 1.5-1.8 ppm (m, 2H): Methine protons (-CH-) of the isobutyl moiety.

-

δ 1.2-1.4 ppm (m, 4H): Methylene protons (-CH₂-) of the 1,3-dimethylbutyl groups.

-

δ 1.25 ppm (d, 6H): Methyl protons (-CH₃) attached to the methine carbon adjacent to the ester oxygen.

-

δ 0.9 ppm (d, 12H): Two sets of diastereotopic methyl protons (-CH₃) of the isobutyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ 165-167 ppm: Carbonyl carbons (C=O) of the ester groups.

-

δ 128-130 ppm: Olefinic carbons (-CH=CH-) of the maleate backbone.

-

δ 70-73 ppm: Methine carbons (-CH-) attached to the ester oxygen.

-

δ 45-48 ppm: Methylene carbons (-CH₂-) of the 1,3-dimethylbutyl groups.

-

δ 24-26 ppm: Methine carbons (-CH-) of the isobutyl moiety.

-

δ 22-24 ppm: Diastereotopic methyl carbons (-CH₃) of the isobutyl groups.

-

δ 19-21 ppm: Methyl carbons (-CH₃) attached to the methine carbon adjacent to the ester oxygen.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2870 | C-H stretching (alkane) |

| ~1725 | C=O stretching (ester) |

| ~1645 | C=C stretching (cis-alkene) |

| ~1280-1150 | C-O stretching (ester) |

| ~870 | =C-H bending (cis-alkene) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 284. The fragmentation pattern would likely involve the loss of the 1,3-dimethylbutyl side chains and cleavage of the ester bonds.

Potential Applications in Drug Development: Esterase-Activated Prodrugs

A significant area of interest for researchers in drug development is the use of ester functionalities to create prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. Esterase-activated prodrugs are designed to be cleaved by ubiquitous esterase enzymes, releasing the active drug at the target site. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and cell membrane permeability.[3][4]

The bulky and lipophilic 1,3-dimethylbutyl groups in this compound make it a potential candidate for use as a promoiety in the design of esterase-activated prodrugs. By masking polar functional groups (e.g., hydroxyl or carboxyl groups) of a parent drug with this ester, it is possible to enhance its lipophilicity, which can facilitate its passage through biological membranes. Once inside the target cells, which are rich in esterases, the ester bonds would be hydrolyzed, releasing the active drug.[5][6][7]

Logical Workflow: Esterase-Activated Prodrug Concept

Caption: Logical workflow of an esterase-activated prodrug.

Toxicological Considerations

Specific toxicological data for this compound is limited. However, information on other maleic acid esters suggests that they are generally of low acute toxicity.[8] Upon absorption, maleic esters are expected to be hydrolyzed to maleic acid and the corresponding alcohol (in this case, 4-methyl-2-pentanol).[8] Therefore, the systemic toxicity is likely to be driven by these hydrolysis products. Maleic acid itself can cause renal changes at high doses.[8] Some maleic diesters are considered to be skin sensitizers.[8] As with any chemical compound, appropriate safety precautions should be taken during handling.

Conclusion

This compound is a diester with well-defined chemical properties that can be synthesized through standard esterification procedures. While its direct applications in drug development have not been extensively reported, its molecular structure makes it an interesting candidate for the design of esterase-activated prodrugs. Further research is warranted to explore its potential in enhancing the therapeutic efficacy of various drug molecules. This guide provides a foundational understanding for researchers and scientists interested in the synthesis and potential applications of this and similar compounds.

References

- 1. US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols - Google Patents [patents.google.com]

- 2. journals.pan.pl [journals.pan.pl]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. rsc.org [rsc.org]

- 5. ukessays.com [ukessays.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. isites.info [isites.info]

- 8. Effect of bis(hydroxymethyl) alkanoate curcuminoid derivative MTH-3 on cell cycle arrest, apoptotic and autophagic pathway in triple-negative breast adenocarcinoma MDA-MB-231 cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Bis(1,3-dimethylbutyl) maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(1,3-dimethylbutyl) maleate. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from a structurally analogous compound, bis(2-ethylhexyl) maleate, to provide insights into its expected solubility profile. Methodologies for determining solubility in aqueous and organic media are also detailed.

Executive Summary

This compound is a dialkyl maleate ester. Based on the general principles of solubility ("like dissolves like") and data from analogous structures, it is anticipated to have very low solubility in water and high solubility in a range of organic solvents. This guide presents qualitative and extrapolated quantitative data to support formulation and development activities. Detailed experimental protocols for solubility determination are provided to enable researchers to generate precise data for their specific applications.

Predicted Solubility of this compound

Table 1: Quantitative and Qualitative Solubility Data for the Analogous Compound, Bis(2-ethylhexyl) maleate

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Insoluble[1][2] | 20 | Expected to be very low due to the large non-polar alkyl chains. |

| Organic Solvents | Soluble[1] | Not Specified | Generally good solubility is expected in common organic solvents. |

| n-octanol/water Partition Coefficient (Log P) | ~7.24 | 25 | Indicates a very high preference for the lipid phase over the aqueous phase. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental methods are recommended.

Determination of Water Solubility (Based on OECD Test Guideline 105)

The OECD Test Guideline 105 describes two primary methods for determining the water solubility of substances: the Shake-Flask Method and the Column Elution Method. The choice of method depends on the expected solubility.[3][4][5]

3.1.1 Shake-Flask Method

This method is suitable for substances with a water solubility greater than 10⁻² g/L.[4][5]

-

Principle: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after separating the undissolved portion.

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Flasks of suitable size with closures.

-

Centrifuge (if required for phase separation).

-

Analytical instrumentation appropriate for quantifying the test substance (e.g., GC-MS, HPLC).

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (preliminary tests can determine this, but 24-48 hours is common).

-

After equilibration, the mixture is allowed to stand to let the phases separate. If necessary, centrifugation is used to separate the undissolved ester.

-

A sample of the clear aqueous phase is carefully removed.

-

The concentration of this compound in the aqueous sample is quantified using a validated analytical method.

-

3.1.2 Column Elution Method

This method is suitable for substances with a water solubility below 10⁻² g/L.[4][5]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility.

-

Apparatus:

-

Jacketed column with temperature control.

-

Peristaltic pump for constant flow.

-

Inert support material (e.g., glass beads, silica gel).

-

Fraction collector.

-

Analytical instrumentation.

-

-

Procedure:

-

The support material is coated with an excess of this compound.

-

The coated support is packed into the column, and the temperature is maintained (e.g., 20 ± 0.5 °C).

-

Purified water is pumped through the column at a low flow rate.

-

Fractions of the eluate are collected, and the concentration of the test substance in each fraction is determined.

-

A plateau in the concentration versus time plot indicates that saturation has been reached. The solubility is the average of the concentrations in the plateau region.

-

Determination of Solubility in Organic Solvents

A standardized method for determining solubility in organic solvents can be adapted from general laboratory practices.

-

Principle: A known amount of the solute is added incrementally to a fixed volume of the solvent at a constant temperature until the solution is saturated (i.e., a slight excess of undissolved solute persists).

-

Apparatus:

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate.

-

Vials or flasks with secure caps.

-

Analytical balance.

-

Volumetric glassware.

-

-

Procedure:

-

A known volume of the desired organic solvent is placed in a vial or flask and brought to the target temperature.

-

This compound is incrementally added in small, weighed portions to the solvent.

-

The mixture is vigorously agitated after each addition until the solute dissolves completely.

-

The endpoint is reached when a small amount of the added ester fails to dissolve after a prolonged period of agitation (e.g., several hours).

-

The total mass of the dissolved ester is recorded, and the solubility is expressed in g/100 mL or other appropriate units.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for Determining the Solubility of this compound.

References

Spectroscopic Data and Characterization of Bis(1,3-dimethylbutyl) maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(1,3-dimethylbutyl) maleate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted spectroscopic data, offering valuable insights for researchers in the fields of materials science, organic synthesis, and drug development. The methodologies for obtaining such data are also outlined to facilitate experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and established principles of spectroscopic analysis, providing a reliable reference for the characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | s | 2H | HC=CH |

| ~4.9 | m | 2H | -OCH(CH₃)- |

| ~1.7 | m | 2H | -CH(CH₃)₂ |

| ~1.5 | m | 4H | -CH₂- |

| ~1.2 | d | 6H | -OCH(CH₃)- |

| ~0.9 | d | 12H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O |

| ~130 | HC=CH |

| ~70 | -OCH- |

| ~45 | -CH₂- |

| ~25 | -CH(CH₃)₂ |

| ~22 | -OCH(CH₃)- |

| ~20 | -CH(CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H stretch (alkane) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1250-1150 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 284 | Moderate | [M]⁺ (Molecular Ion) |

| 185 | High | [M - C₆H₁₃O]⁺ |

| 115 | High | [C₄H₂O₄ + H]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 57 | Very High | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H and ¹³C NMR Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the liquid this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Thoroughly mix the solution to ensure homogeneity.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

1.2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (Neat Liquid):

-

Place a single drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a drop of the sample directly onto the ATR crystal.

2.2. FT-IR Data Acquisition:

-

Place the prepared sample holder (salt plates or ATR unit) into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Average multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Transfer the solution to a 2 mL autosampler vial and cap it securely.

3.2. GC-MS Data Acquisition:

-

Set the appropriate GC conditions, including the injector temperature, oven temperature program, and carrier gas flow rate (typically helium). A non-polar capillary column is generally suitable for this type of compound.

-

Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV), mass range (e.g., m/z 40-400), and scan speed.

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The compound will be separated from the solvent and any impurities as it passes through the GC column.

-

As the compound elutes from the column, it will enter the mass spectrometer, where it is ionized, fragmented, and detected.

-

The resulting data will consist of a total ion chromatogram (TIC), showing the retention time of the compound, and a mass spectrum for the corresponding chromatographic peak.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation and structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Toxicological Profile and Safety Data for Bis(1,3-dimethylbutyl) maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the toxicological profile of Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2). A comprehensive toxicological evaluation of this substance appears to be limited in publicly accessible literature and regulatory databases. The information provided herein should be used as a preliminary guide and is not exhaustive.

Executive Summary

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

| Property | Value |

| CAS Number | 105-52-2 |

| Molecular Formula | C16H28O4 |

| Molecular Weight | 284.39 g/mol |

| Synonyms | Maleic acid, bis(1,3-dimethylbutyl) ester; 2-Butenedioic acid (Z)-, bis(1,3-dimethylbutyl) ester |

| Physical State | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Water Solubility | Data not available |

| Vapor Pressure | Data not available |

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound. For many critical endpoints, specific studies on this substance are not publicly documented.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Data not available | Oral | Data not available | |

| LD50 | Data not available | Dermal | Data not available | |

| LC50 | Data not available | Inhalation | Data not available |

Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation/Corrosion | Data not available | Data not available | |

| Eye Irritation/Corrosion | Data not available | Data not available | |

| Skin Sensitization | Data not available | Data not available |

Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | NOAEL/LOAEL | Effects Observed | Reference |

| Sub-acute/Sub-chronic | Data not available | Data not available | Data not available | Data not available | Data not available |

Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Data not available | |

| In vitro Chromosomal Aberration | Mammalian Cells | With & Without | Data not available | |

| In vivo Micronucleus Test | Rodent | N/A | Data not available |

Carcinogenicity

| Species | Route | Duration | Result | Reference |

| Data not available | Data not available | Data not available | Data not available |

Reproductive and Developmental Toxicity

| Study Type | Species | Route | Key Findings | NOAEL | Reference |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for key toxicological endpoints are outlined below. These represent standard methodologies (often based on OECD Test Guidelines) that would be employed to assess the safety of a chemical like this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Test System: Typically female rats of a standard laboratory strain.

-

Administration: The substance is administered orally by gavage.

-

Procedure: A single animal is dosed at a step below the best preliminary estimate of the LD50. If the animal survives, the dose for the next animal is increased by a factor; if it dies, the dose is decreased. This sequential dosing continues until stopping criteria are met.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A post-mortem examination is performed on all animals.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion (OECD TG 404)

-

Test System: Healthy young adult albino rabbits.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of clipped skin under a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

-

Data Analysis: The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD TG 405)

-

Test System: Healthy young adult albino rabbits.

-

Application: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye of each animal.

-

Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized scale.

-

Data Analysis: The scores for each ocular effect are recorded, and the substance is classified based on the severity and reversibility of the eye lesions.

Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD TG 429)

-

Test System: Mice (e.g., CBA/J strain).

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Procedure: On day 5, a solution of 3H-methyl thymidine is injected intravenously. The animals are sacrificed, and the draining auricular lymph nodes are excised.

-

Endpoint: The proliferation of lymphocytes in the draining lymph nodes is measured by the incorporation of 3H-methyl thymidine.

-

Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

-

Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in a selective medium) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the background count.

Mandatory Visualizations

The following diagrams illustrate typical workflows and logical relationships in toxicological testing.

Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Caption: Decision Logic for Skin Sensitization Classification using LLNA.

Conclusion

The publicly available data on the toxicological profile of this compound is insufficient to perform a comprehensive safety assessment. While it is listed as a skin and eye irritant in some databases, the primary studies supporting these claims and other critical toxicological endpoints are not readily accessible. For a thorough evaluation, it is recommended to consult the full registration dossier that may have been submitted to regulatory agencies like the European Chemicals Agency (ECHA) or the U.S. Environmental Protection Agency (EPA), or to conduct a complete battery of toxicological tests according to international guidelines. The experimental protocols and workflows provided in this guide serve as a reference for the standard methodologies used in such an evaluation.

Applications of Dialkyl Maleates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dialkyl maleates are a versatile class of organic compounds with a wide range of applications spanning polymer chemistry, organic synthesis, and pharmacology. Their utility stems from the presence of a reactive carbon-carbon double bond and two ester functionalities, which allow for a variety of chemical transformations and impart useful properties to materials. This technical guide provides a comprehensive literature review of the core applications of dialkyl maleates, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Polymer Chemistry: Plasticizers and Co-monomers

Dialkyl maleates are extensively used in the polymer industry, primarily as plasticizers to enhance the flexibility and processability of polymers like polyvinyl chloride (PVC), and as co-monomers in the synthesis of various copolymers.

Dialkyl Maleates as Plasticizers for PVC

Dialkyl maleates serve as effective secondary plasticizers for PVC, often used in conjunction with primary plasticizers. Their performance is influenced by the length and structure of the alkyl chains.

Data Presentation: Performance of Dialkyl Maleate Plasticizers in PVC

| Dialkyl Maleate | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Dibutyl Maleate (DBM) | 40 | -5.2 | 18.5 | 350 | [1] |

| Dioctyl Maleate (DOM) | 40 | 12.8 | 20.1 | 320 | [1] |

| Di(2-ethylhexyl) Maleate (DEHM) | 40 | 10.5 | 19.8 | 330 | [1] |

| Diisononyl Maleate (DINM) | 40 | 15.1 | 21.2 | 310 | [1] |

| For comparison: Di(2-ethylhexyl) phthalate (DEHP) | 40 | 9.5 | 22.5 | 340 | [2] |

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

A common method to assess the effectiveness of a plasticizer involves preparing PVC films and evaluating their thermomechanical properties.

-

Materials: PVC resin (e.g., K-value 67), dialkyl maleate plasticizer, thermal stabilizer (e.g., zinc stearate), and a solvent (e.g., tetrahydrofuran, THF).

-

Preparation of PVC Films:

-

A predetermined amount of PVC resin, plasticizer, and thermal stabilizer are dissolved in THF to form a homogenous solution.

-

The solution is cast onto a clean, flat glass plate.

-

The solvent is allowed to evaporate slowly at room temperature in a dust-free environment for 24 hours.

-

The resulting film is then dried in a vacuum oven at a specific temperature (e.g., 60°C) to remove any residual solvent.

-

-

Characterization:

-

Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). The sample is heated at a constant rate (e.g., 10°C/min), and the Tg is identified as the midpoint of the step transition in the heat flow curve.[3]

-

Tensile Properties: Measured using a universal testing machine according to ASTM D882 standard. Dumbbell-shaped specimens are cut from the PVC films. The tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length before breaking) are determined.[4]

-

Dialkyl Maleates in Copolymers for Coatings and Adhesives

Dialkyl maleates are valuable co-monomers in the production of a variety of copolymers used in coatings, adhesives, and sealants. Their incorporation can improve flexibility, adhesion, and weathering resistance. For instance, copolymers of vinyl acetate and dibutyl maleate are used in paint formulations to enhance flexibility, water resistance, and UV stability.[1]

Experimental Workflow: Synthesis of a Vinyl Acetate-Dibutyl Maleate Copolymer

Caption: Synthesis of a vinyl acetate-dibutyl maleate copolymer.

Chemical Synthesis: Versatile Intermediates

The electrophilic nature of the double bond in dialkyl maleates makes them valuable Michael acceptors and dienophiles in a variety of organic reactions.

Michael Addition: Synthesis of Polyaspartic Esters

The aza-Michael addition of primary amines to dialkyl maleates is a key reaction in the synthesis of polyaspartic esters. These esters are used as reactive components in high-performance, two-component polyurethane and polyurea coating systems.[4]

Experimental Protocol: Synthesis of a Polyaspartic Ester from Diethyl Maleate and 1,6-Hexanediamine [5][6]

-

Materials: Diethyl maleate (DEM), 1,6-hexanediamine (HDA), nitrogen gas.

-

Procedure:

-

A round-bottom flask is equipped with a stirrer, thermocouple, addition funnel, and a nitrogen inlet.

-

50.0 g (0.862 eq) of 1,6-hexanediamine is charged into the flask.

-

230.1 g (1.338 eq) of diethyl maleate is added dropwise via the addition funnel over a period of 1.5 hours, maintaining the reaction temperature at 60°C.

-

After the addition is complete, the reaction mixture is held at 60°C for an additional 4.5 hours.

-

The progress of the reaction can be monitored by determining the unsaturation number, which indicates the consumption of diethyl maleate. A high conversion of HDA to the corresponding aspartate is expected.[6]

-

Diels-Alder Reaction

Dialkyl maleates can act as dienophiles in Diels-Alder reactions to form cyclic compounds. The reactivity can be influenced by the nature of the diene and the reaction conditions.

Experimental Protocol: Diels-Alder Reaction of Diethyl Maleate with Furan

-

Materials: Diethyl maleate, furan, and a suitable solvent (e.g., toluene or solvent-free).

-

Procedure:

-

In a sealed reaction vessel, diethyl maleate and an excess of furan are combined.

-

The mixture is heated to a specified temperature (e.g., 80-100°C) for several hours.

-

The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the excess furan and solvent (if used) are removed under reduced pressure.

-

The resulting cycloadduct can be purified by distillation or chromatography.

-

Drug Development and Biochemical Research

Diethyl maleate (DEM) is a widely used tool in biochemical and pharmacological research due to its ability to deplete cellular glutathione (GSH). This property makes it valuable for studying oxidative stress and its role in various diseases, including cancer.

Glutathione Depletion

DEM reacts with the thiol group of GSH in a reaction catalyzed by glutathione S-transferases (GSTs), leading to a rapid decrease in intracellular GSH levels.[7]

Data Presentation: Dose-Dependent Glutathione Depletion by Diethyl Maleate

| Cell Line / Tissue | DEM Concentration | Exposure Time | % GSH Depletion | Reference |

| Mouse Lymphoma L5178Y cells | 6.7 µg/mL (0.039 mM) | 4 h | >50% | [1] |

| Mouse Lymphoma L5178Y cells | ≥ 107.6 µg/mL (≥ 0.625 mM) | 4 h | >95% | [1] |

| Sprague-Dawley Rat Lung | 4.6 mmol/kg (i.p.) | 2 h | 82% | [7] |

| Sprague-Dawley Rat Brain | 4.6 mmol/kg (i.p.) | 2 h | 45% | [7] |

Modulation of Signaling Pathways

The depletion of GSH by DEM can induce oxidative stress, which in turn activates various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[8]

Signaling Pathway: Diethyl Maleate-Induced Glutathione Depletion and MAPK Activation

Caption: DEM depletes GSH, leading to ROS increase and MAPK activation.

Experimental Protocol: Western Blot Analysis of MAPK Activation

This protocol outlines the general steps for detecting the phosphorylation (activation) of MAPK proteins (e.g., ERK, JNK, p38) in cells treated with diethyl maleate.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of diethyl maleate for a specified period.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantify the protein concentration using a suitable assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the MAPK proteins of interest (e.g., anti-phospho-ERK). Also, probe for total MAPK proteins as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[6][9]

-

Other Applications

Dialkyl maleates find utility in a variety of other industrial applications:

-

Pesticide Synthesis: Diethyl maleate is a key precursor in the industrial synthesis of the organophosphate insecticide malathion.[10]

-

Unsaturated Polyester Resins: They can be used as reactive diluents in unsaturated polyester resins to reduce viscosity and participate in the cross-linking reaction.[11]

-

Lubricant Additives: Copolymers containing dialkyl maleates have been investigated as viscosity index improvers and pour point depressants in lubricating oils.[12]

This guide provides a foundational understanding of the diverse applications of dialkyl maleates. The provided data and protocols serve as a starting point for researchers and professionals to explore and innovate within their respective fields. Further investigation into specific dialkyl maleates and their performance in novel applications is encouraged.

References

- 1. Preparation and Properties of Poly(vinyl chloride) Grafted with Dibutyl Maleate [plaschina.com.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US6590066B1 - In-situ preparation of polyaspartic ester mixture - Google Patents [patents.google.com]

- 6. US6737500B1 - In-situ preparation of polyaspartic ester mixture - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Diethyl maleate inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethyl maleate - Wikipedia [en.wikipedia.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Synthesis of Bis(1,3-dimethylbutyl) maleate: A Technical Guide Based on Historical Precedent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Historical Context of Dialkyl Maleate Synthesis

The synthesis of dialkyl maleates is a cornerstone of industrial organic chemistry, with foundational methods dating back to the early 20th century. The primary and most common method for their preparation is the esterification of maleic acid or its anhydride with an appropriate alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to achieve high yields.[2][3] The reaction proceeds in a stepwise manner, first forming a monoalkyl maleate intermediate, which then undergoes a second esterification to yield the desired dialkyl maleate.[1] The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product.[3]

Over the decades, various refinements to this process have been introduced, including the use of heterogeneous catalysts like ion-exchange resins to simplify purification and minimize corrosive waste streams.[4] The fundamental chemistry, however, remains a classic example of Fischer-Speier esterification.

While the specific history for Bis(1,3-dimethylbutyl) maleate is not documented, its synthesis logically follows this established precedent, utilizing 4-methyl-2-pentanol as the alcohol component.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves the reaction of maleic anhydride with two equivalents of 4-methyl-2-pentanol in the presence of an acid catalyst. The reaction can be performed with or without a solvent that allows for the azeotropic removal of water.

General Reaction Scheme

The overall reaction is as follows:

The reaction proceeds in two steps:

-

Monoesterification: The initial, rapid, and often exothermic reaction of one molecule of 4-methyl-2-pentanol with maleic anhydride to open the anhydride ring and form the monoester, (Z)-4-((1,3-dimethylbutyl)oxy)-4-oxobut-2-enoic acid.

-

Diesterification: The slower, reversible, and typically rate-limiting acid-catalyzed esterification of the monoester with a second molecule of 4-methyl-2-pentanol to form the final product, this compound, and water.

Visualization of the Synthesis Pathway

Caption: Proposed two-step synthesis pathway for this compound.

Quantitative Data

Properties of Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 202 | 1.48 |

| 4-Methyl-2-pentanol | C₆H₁₄O | 102.17 | 131-132[5] | 0.802[5] |

| This compound | C₁₆H₂₈O₄ | 284.40 | Estimated: >250 | Estimated: ~0.95 |

Representative Quantitative Data for Dialkyl Maleate Synthesis

The following table presents typical quantitative data for the synthesis of a related dialkyl maleate, Dibutyl maleate, which can serve as a reference for the synthesis of this compound.

| Parameter | Value |

| Reactants | Maleic Anhydride, n-Butanol |

| Molar Ratio (Alcohol:Anhydride) | 2.2:1 to 5:1 |

| Catalyst | Sulfuric Acid, Phosphotungstic Acid, or Ion Exchange Resin |

| Temperature | 110-140 °C |

| Reaction Time | 1-4 hours |

| Conversion of Maleic Anhydride | >97% |

| Yield of Dibutyl Maleate | 84-95% |

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method for the synthesis of this compound based on general procedures for dialkyl maleate synthesis.

Materials and Equipment

-

Maleic anhydride (1.0 mol, 98.06 g)

-

4-Methyl-2-pentanol (2.2 mol, 224.77 g, 280 mL)

-

p-Toluenesulfonic acid monohydrate (0.02 mol, 3.8 g) or other suitable acid catalyst

-

Toluene or xylene (as azeotroping solvent, ~150 mL)

-

Round-bottom flask (500 mL) equipped with a magnetic stirrer

-

Dean-Stark apparatus and condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add maleic anhydride (98.06 g), 4-methyl-2-pentanol (280 mL), toluene (or xylene, 150 mL), and p-toluenesulfonic acid monohydrate (3.8 g).

-

Esterification: Heat the mixture to reflux with vigorous stirring. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (18 mL) has been collected, or until no more water is observed to be forming. This is expected to take 2-4 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst and remove any unreacted maleic acid.

-

Wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification: Purify the crude product by vacuum distillation to obtain the final this compound as a clear, colorless to pale yellow liquid.

Visualization of the Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion

While the specific historical discovery of this compound remains elusive in the chemical literature, its synthesis is readily achievable through well-established and historically proven methods for the preparation of dialkyl maleates. The proposed acid-catalyzed esterification of maleic anhydride with 4-methyl-2-pentanol provides a robust and reliable pathway to this compound. This technical guide, by consolidating the general historical context with a detailed, practical protocol, offers a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. The provided quantitative data and workflow visualizations serve to further clarify the experimental process.

References

- 1. CN87105388A - Process for preparing dialkyl maleates - Google Patents [patents.google.com]

- 2. Diethyl maleate | 141-05-9 [chemicalbook.com]

- 3. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 4. ijcea.org [ijcea.org]

- 5. 4-Methyl-2-pentanol 98 108-11-2 [sigmaaldrich.com]

An In-depth Technical Guide to Bis(1,3-dimethylbutyl) maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(1,3-dimethylbutyl) maleate, including its synonyms, alternative names, and fundamental chemical properties. While this document aims to be a thorough resource, it is important to note that detailed experimental protocols, specific biological activities, and its involvement in signaling pathways are not extensively documented in publicly available scientific literature.

Chemical Identity and Synonyms

This compound is a diester of maleic acid. For clarity and comprehensive database searching, a compilation of its known synonyms and identifiers is provided below.

Table 1: Synonyms and Alternative Names for this compound

| Identifier Type | Value |

| Systematic Name | bis(1,3-dimethylbutyl) (2Z)-but-2-enedioate |

| IUPAC Name | bis(4-methylpentan-2-yl) (2Z)-but-2-enedioate |

| Common Name | This compound |

| CAS Number | 105-52-2[1] |

| Molecular Formula | C16H28O4 |

| Alternative Name 1 | Maleic acid, bis(1,3-dimethylbutyl) ester |

| Alternative Name 2 | 2-Butenedioic acid (2Z)-, bis(1,3-dimethylbutyl) ester |

| Alternative Name 3 | Bis(4-methyl-2-pentanyl) 2-butenedioate |

Physicochemical Properties

Limited quantitative data is available for this compound. The following table summarizes its basic physicochemical properties.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 284.39 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Solubility | Data not available |

Synthesis

A generalized workflow for the synthesis of dialkyl maleates is presented below. This is a conceptual workflow and has not been experimentally validated for this specific compound.

Biological Activity and Toxicology

There is a significant lack of data regarding the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. General information on maleic acid esters suggests they may have low acute toxicity, but some can be skin sensitizers.[3] However, no specific toxicological studies for this compound were identified. The potential for this compound to have biological effects relevant to drug development remains uninvestigated in the public domain.

Applications

While specific applications for this compound are not well-documented, other maleate esters are used as plasticizers, in polymer synthesis, and as chemical intermediates.[4] Without dedicated studies, the potential applications of this compound in these or other fields, including drug development, are purely speculative.

Conclusion and Future Directions

This compound is a chemical compound for which there is a notable absence of in-depth scientific research. While its basic chemical identity is established, its physicochemical properties, biological effects, and potential applications remain largely unexplored. For researchers and professionals in drug development, this compound represents an area with a significant knowledge gap. Future research would be necessary to elucidate its toxicological profile, pharmacokinetic properties, and any potential therapeutic or biological activity before it could be considered for any application in the pharmaceutical sciences. This would require de novo experimental investigation, including synthesis, purification, analytical characterization, and a full suite of in vitro and in vivo studies.

References

- 1. 105-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]

- 3. EP1678117B1 - Process for the production of dimethyl maleate - Google Patents [patents.google.com]

- 4. US20160312003A1 - Succinate ester for use as plasticizer and biodegradable resins comprising this succinate ester - Google Patents [patents.google.com]

Vapor pressure and boiling point of Bis(1,3-dimethylbutyl) maleate

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Bis(1,3-dimethylbutyl) maleate

This technical guide provides a comprehensive overview of the vapor pressure and boiling point of this compound, targeting researchers, scientists, and professionals in drug development. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physical Properties

This compound is an organic compound with the chemical formula C16H28O4[1]. Its physical properties, particularly vapor pressure and boiling point, are crucial for its handling, processing, and application in various chemical syntheses.

Quantitative Data Summary

The available quantitative data for this compound is summarized in the table below. It is important to note that the boiling point is an estimated value.

| Property | Value | Temperature | Notes |

| Boiling Point | 346.88 °C | N/A | Rough estimate[1][2] |

| Vapor Pressure | 5.5 Pa | 20 °C | |

| Molecular Formula | C16H28O4 | N/A | |

| Molecular Weight | 284.39 g/mol | N/A | [1] |

| CAS Number | 105-52-2 | N/A | [1] |

Experimental Protocols for Determination

The determination of vapor pressure and boiling point for esters like this compound can be accomplished through various established experimental methods. The choice of method often depends on the required accuracy, the amount of sample available, and the pressure range of interest.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For pure compounds, the normal boiling point is the boiling point at a pressure of 1 atmosphere.

a) Distillation Method

This is a classical method for determining the boiling point of a liquid.[3][4]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle or sand bath).

-

Procedure:

-

Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly—just below the side arm of the distillation flask—to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment.

-

b) Thiele Tube Method

This micro-method is suitable when only a small amount of the substance is available.[4]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, and both are placed in the Thiele tube containing a high-boiling point oil (like mineral oil or silicone oil).

-

The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is stopped, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[4][5]

-

Vapor Pressure Determination

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.

a) Static Method

This method directly measures the vapor pressure of a substance in a closed system at a constant temperature.[6]

-

Apparatus: A sample container connected to a pressure-measuring device (manometer) and a vacuum pump, all enclosed in a constant temperature bath.

-

Procedure:

-

The sample of this compound is placed in the container.

-

The system is evacuated to remove any air.

-

The container is brought to the desired temperature using the constant temperature bath.

-

The pressure of the vapor in equilibrium with the liquid is measured using the manometer. This pressure is the vapor pressure of the substance at that temperature.

-

b) Ebullioscopic Method

This method involves measuring the boiling point of the liquid at different applied pressures.[7]

-

Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, a thermometer, and a connection to a pressure control system.

-

Procedure:

-

The sample is placed in the boiling flask.

-

The pressure in the system is set to a desired value using the pressure control system.

-

The sample is heated to its boiling point under the set pressure.

-

The temperature at which the liquid boils is recorded.

-

This process is repeated for a range of pressures, yielding a set of pressure-temperature data points that describe the vapor pressure curve.

-

c) Thermogravimetric Analysis (TGA)

TGA can be used as an indirect method to estimate vapor pressure.[7][8]

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of this compound is placed in the TGA pan.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The TGA measures the mass loss of the sample as a function of temperature.

-

The rate of mass loss due to evaporation is related to the vapor pressure, which can be calculated using appropriate equations and calibration with standards.[7]

-

Workflow and Logical Relationships

The determination of vapor pressure and boiling point follows a logical progression of sample preparation, experimental execution, and data analysis. The following diagram illustrates a generalized workflow for these determinations.

References

- 1. This compound CAS#: 105-52-2 [m.chemicalbook.com]

- 2. 105-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jove.com [jove.com]

- 6. What is the vapor pressure of esters? - Blog [chemgulf.com]

- 7. air.unimi.it [air.unimi.it]

- 8. researchgate.net [researchgate.net]

GHS Hazard Classification of Bis(1,3-dimethylbutyl) maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for Bis(1,3-dimethylbutyl) maleate (CAS No. 105-52-2). Due to the limited availability of specific toxicological data for this compound, this report employs a read-across approach, leveraging data from structurally similar short-chain maleic acid esters, primarily Dibutyl maleate (CAS No. 105-76-0), to infer potential hazards. The primary hazard identified through this approach is skin sensitization. This document summarizes the available data, outlines the experimental methodologies for analogous compounds, and presents logical relationships using visualization tools to aid in risk assessment and safe handling.

Introduction

GHS Hazard Classification (Inferred by Read-Across)

A definitive, official GHS classification for this compound is not currently available. However, based on data from structurally related maleic acid diesters, the following classification can be inferred.

Table 1: Inferred GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure. |

Disclaimer: This classification is based on data from analogous substances and should be used for preliminary assessment. Confirmation through specific testing of this compound is recommended.

Toxicological Data Summary (Based on Analogues)

The toxicological profile is constructed by examining data from closely related short-chain maleic acid esters.

Skin Sensitization

Maleic acid diesters are generally considered to be skin sensitizers.[1] Dibutyl maleate, a close structural analogue, has been observed to be a strong skin sensitizer.[2] It is therefore highly probable that this compound also has skin-sensitizing properties. Human patch test studies on some maleic diesters have shown sensitization reactions at concentrations as low as 0.1%.[1]

Acute Toxicity

Structurally similar diesters, with the exception of dimethyl maleate, generally exhibit low acute oral toxicity.[1] Data on dermal and inhalation toxicity for these analogues is limited but also suggests low acute toxicity.[1]

Eye and Skin Irritation

Available data from animal studies on analogous diesters indicate that they are not irritating to the skin or eyes.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

The available information for related maleic acid esters and maleic acid itself suggests that these chemicals are not expected to be carcinogenic, mutagenic, or have reproductive toxicity potential.[1]

Specific Target Organ Toxicity (Repeated Exposure)

Repeated oral intake of high doses of some maleic esters, such as butyl hydrogen maleate and dibutyl maleate, has been shown to cause renal changes.[1]

Experimental Protocols (Based on Analogues)

Detailed experimental protocols for this compound are not available. The following are representative methodologies used for assessing the hazards of analogous maleate esters.

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) (for Dibutyl maleate)

The Guinea Pig Maximisation Test (GPMT) is a method used to assess the potential of a substance to cause skin sensitization.

-

Induction Phase:

-

Intradermal induction: Guinea pigs are injected with the test substance in an adjuvant to enhance the immune response.

-

Topical induction: One week after the intradermal injections, the test substance is applied to the same site under an occlusive patch for 48 hours.

-

-

Challenge Phase:

-

Two weeks after the induction phase, a non-irritating concentration of the test substance is applied to a naive area of the skin under an occlusive patch for 24 hours.

-

-

Evaluation:

-

The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

-

The incidence and severity of the skin reactions in the test group are compared to a control group.

-

Eye Irritation: OECD Test Guideline 405 (for Dibutyl maleate)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Procedure:

-

A single dose of 0.1 mL of the undiluted test substance is instilled into the conjunctival sac of one eye of a rabbit. The other eye serves as a control.[1]

-

The eyes are observed and scored for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.[1]

-

-

Evaluation:

-

The severity of the ocular reactions is scored according to a standardized system. The substance is classified based on the persistence and severity of the observed effects.

-

Logical Relationships and Workflows

The hazard assessment for this compound is based on a read-across approach. The following diagram illustrates this logical relationship.

References

Methodological & Application

Protocol for the synthesis of Bis(1,3-dimethylbutyl) maleate in the lab

Application Notes for the Synthesis of Bis(1,3-dimethylbutyl) maleate

Introduction

This compound (CAS No. 105-52-2) is a diester of maleic acid.[1] Diesters of maleic acid are utilized in a variety of industrial applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and as plasticizers to enhance the flexibility of polymers.[2] The general synthesis route for dialkyl maleates involves the acid-catalyzed esterification of maleic anhydride with the corresponding alcohol.[3][4] This protocol details the laboratory-scale synthesis of this compound via the esterification of maleic anhydride with 1,3-dimethylbutanol.

Safety Precautions

Disclaimer: This protocol is intended for use by trained research professionals in a well-equipped laboratory setting. A thorough risk assessment should be conducted before commencing any experimental work.

-

Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction and respiratory irritation. Handle only in a fume hood.

-

1,3-Dimethylbutanol: Flammable liquid and vapor. Toxic. Irritating to eyes, respiratory system, and skin.[5] Long-term exposure may lead to adverse health effects.[5] Handle in a well-ventilated area, away from ignition sources.

-

Sulfuric Acid (Catalyst): Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using appropriate personal protective equipment (PPE).

-

Toluene (Solvent/Azeotropic Agent): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. Handle in a fume hood.

Required Personal Protective Equipment (PPE):

-

Safety goggles with side shields or a face shield.

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Flame-resistant laboratory coat.

-

Closed-toe shoes.

-